

Chemical properties and structure of Z-LEHD-FMK

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Compound of Interest

Compound Name: Caspase-9 Inhibitor Z-LEHD-FMK

Cat. No.: B1574761

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Z-LEHD-FMK: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of Z-LEHD-FMK, a potent and selective inhibitor of caspase-9. This document is intended to serve as a detailed resource for researchers and professionals involved in apoptosis research and drug development, offering in-depth information on its mechanism of action, experimental protocols, and relevant data presented in a clear and accessible format.

Core Chemical Properties and Structure

Z-LEHD-FMK, also known as Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethylketone, is a synthetic tetrapeptide that functions as a cell-permeable, irreversible inhibitor of caspase-9.^[1] Its chemical structure and properties are summarized in the table below.

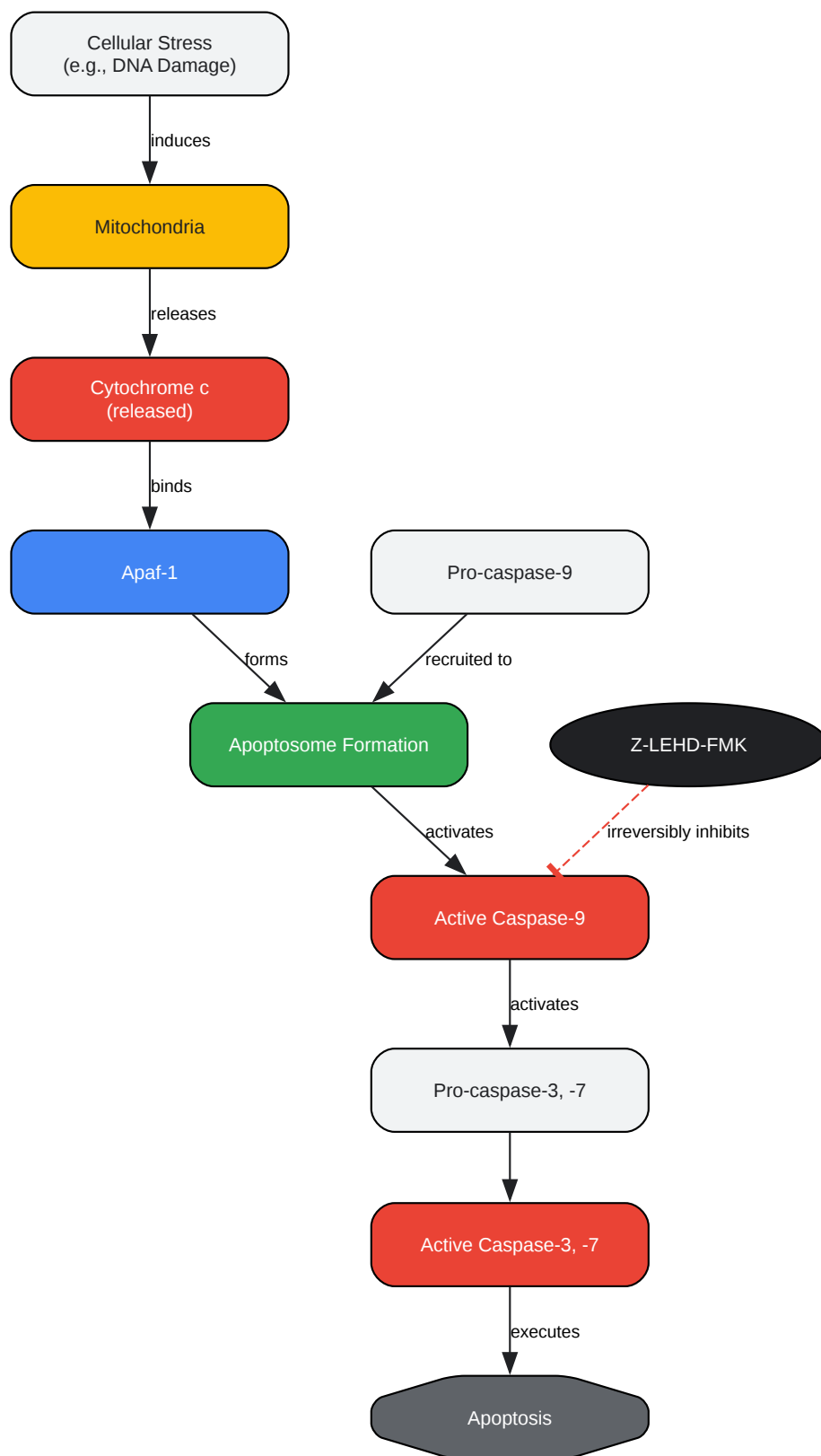
Property	Value
IUPAC Name	methyl (5S,8S,11S,14S)-11-((1H-imidazol-5-yl)methyl)-8-(2-carboxyethyl)-14-(2-methylpropyl)-1-fluoro-3,6,9,12-tetraoxo-1-((phenylmethoxy)carbonylamino)-2,7,10,13-tetraazahexadecan-16-oate
Molecular Formula	C ₃₂ H ₄₃ FN ₆ O ₁₀
Molecular Weight	690.7 g/mol [2]
Canonical SMILES	<chem>CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2</chem>
CAS Number	210345-04-3[2]
Form	Liquid[2]
Purity	>98%[2]

Mechanism of Action: Irreversible Inhibition of Caspase-9

Z-LEHD-FMK's inhibitory action is centered on its specific recognition and subsequent irreversible binding to the active site of caspase-9. The "LEHD" (Leu-Glu-His-Asp) tetrapeptide sequence mimics the natural cleavage site recognized by caspase-9, providing the molecule with its selectivity.[3][4] Upon binding, the fluoromethyl ketone (FMK) moiety forms a covalent thioether bond with the cysteine residue within the catalytic active site of caspase-9, leading to its permanent inactivation.[3][4]

By targeting caspase-9, Z-LEHD-FMK serves as a powerful tool to dissect the intrinsic pathway of apoptosis. This pathway is a critical cellular process initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal, which lead to the release of cytochrome c from the mitochondria.[4] Cytochrome c then binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex recruits and activates pro-caspase-9, which in turn activates downstream executioner caspases like caspase-3 and -7,

ultimately leading to programmed cell death.[3][5][6] Z-LEHD-FMK's intervention at the level of caspase-9 activation effectively halts this cascade.



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Intrinsic apoptosis pathway and the point of Z-LEHD-FMK intervention.

Quantitative Data: Inhibitory Profile

While Z-LEHD-FMK is highly selective for caspase-9, it is important for researchers to be aware of its potential off-target effects, especially at higher concentrations. The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency.

Caspase Target	Reported IC ₅₀ (μM)
Caspase-8	0.0007 (0.7 nM)[2]
Caspase-9	1.5[2]
Caspase-10	3.59[2]

Note: IC₅₀ values can vary depending on the specific assay conditions and the source of the data. The provided data highlights the importance of careful dose-response studies and the consideration of potential off-target effects.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Z-LEHD-FMK to investigate caspase-9 activity and its role in apoptosis.

In Vitro Caspase-9 Activity Assay (Colorimetric)

This protocol outlines a method to quantify caspase-9 activity in cell lysates using Z-LEHD-FMK as a specific inhibitor.[2]

Materials:

- Cells of interest (treated to induce apoptosis and untreated controls)
- Z-LEHD-FMK stock solution (e.g., 10 mM in DMSO)

- Chilled Cell Lysis Buffer (e.g., containing 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, and protease inhibitors)
- Reaction Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT)
- Caspase-9 colorimetric substrate (e.g., Ac-LEHD-pNA)
- 96-well microplate
- Microplate reader

Procedure:

- Cell Lysis:
 - Harvest cells and wash with ice-cold PBS.
 - Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.
 - Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cell debris.
 - Collect the supernatant (cell lysate).
- Protein Quantification:
 - Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA).
- Reaction Setup:
 - In a 96-well plate, add 50 µL of cell lysate to each well.
 - For inhibitor control wells, pre-incubate the lysate with Z-LEHD-FMK (final concentration typically 10-20 µM) for 10-15 minutes at 37°C.
 - Add 50 µL of 2X Reaction Buffer to each well.
 - Initiate the reaction by adding 5 µL of the caspase-9 substrate (Ac-LEHD-pNA).

- Incubation and Data Acquisition:
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
 - Measure the absorbance at 400-405 nm using a microplate reader.
 - The fold-increase in caspase-9 activity is determined by comparing the absorbance of the induced sample to the uninduced control.

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes how to use Z-LEHD-FMK to determine if an apoptotic pathway is caspase-9 dependent in intact cells using flow cytometry.[\[2\]](#)

Materials:

- Adherent or suspension cells
- Apoptotic stimulus (e.g., TRAIL, Staurosporine)
- Z-LEHD-FMK stock solution (10 mM in DMSO)
- FITC-Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
- Flow cytometer

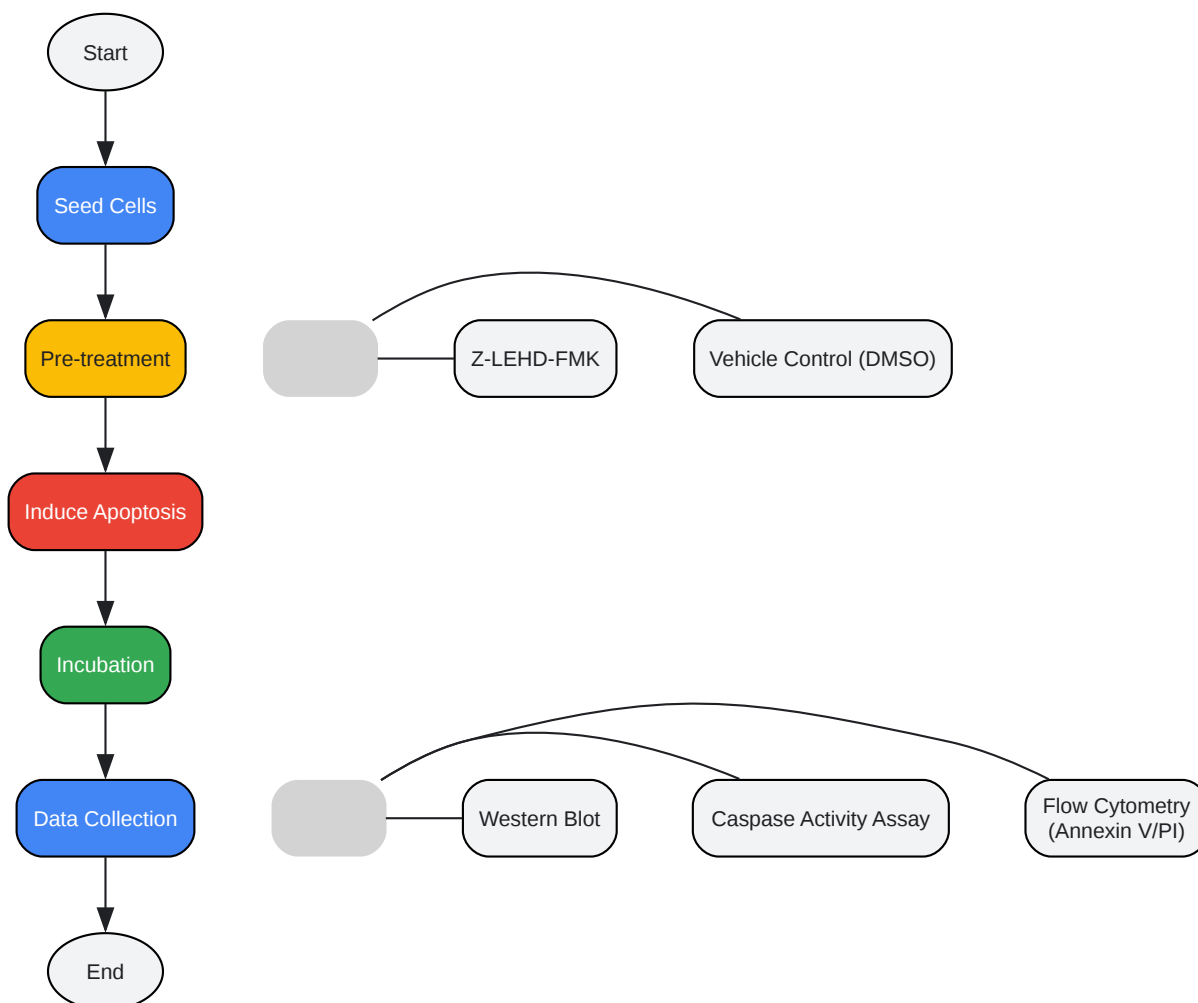
Procedure:

- Cell Seeding:
 - Seed cells at an appropriate density in a multi-well plate and allow them to adhere (if applicable) overnight.
- Inhibitor Pre-treatment:
 - Pre-treat the designated inhibitor group of cells with Z-LEHD-FMK (e.g., 20 µM final concentration) for 30 minutes to 2 hours at 37°C.[\[2\]](#)

- Include a vehicle-only (DMSO) control.
- Induce Apoptosis:
 - Add the apoptotic stimulus to the appropriate wells (including those pre-treated with inhibitor and vehicle).[\[2\]](#)
 - Maintain an untreated negative control group.
 - Incubate for the desired time period to induce apoptosis.
- Cell Harvesting:
 - Harvest cells. For adherent cells, use a gentle enzyme-free dissociation buffer. For suspension cells, pellet them by centrifugation.
- Staining:
 - Wash cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer.
 - Add FITC-Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
- Incubation and Flow Cytometry:
 - Incubate the cells in the dark at room temperature for 15 minutes.[\[2\]](#)
 - Analyze the cells by flow cytometry within 1 hour.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of Z-LEHD-FMK on apoptosis.



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A generalized experimental workflow for studying Z-LEHD-FMK.

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